

# c-Myc inhibitor 8 (compound 56) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | c-Myc inhibitor 8 |           |
| Cat. No.:            | B12388121         | Get Quote |

# An In-depth Technical Guide to c-Myc Inhibitor 8 (Compound 56)

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The c-Myc oncoprotein is a critical transcription factor frequently deregulated in a majority of human cancers, making it a highly sought-after therapeutic target. However, its "undruggable" nature has posed significant challenges for drug development. This technical guide provides a comprehensive overview of a novel c-Myc inhibitor, designated as **c-Myc inhibitor 8** (compound 56). This document details its chemical structure, biological properties, and the methodologies used for its evaluation. It is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted cancer therapies.

# **Chemical Structure and Properties**

**c-Myc inhibitor 8** (compound 56) is a quinolinone derivative with the following chemical structure and properties:

Chemical Structure:



 Systematic Name: 3-acetyl-8-bromo-5-chloro-2-[[[4-[(trifluoromethyl)thio]phenyl]methyl]sulfinyl]-4(1H)-quinolinone

CAS Number: 2173505-97-8

Molecular Formula: C19H12BrClF3NO3S2

Molecular Weight: 538.79 g/mol

Physicochemical Properties:

A comprehensive table of the physicochemical properties of **c-Myc inhibitor 8** (compound 56) is provided below.

| Property           | Value                                   |
|--------------------|-----------------------------------------|
| Appearance         | Solid                                   |
| Solubility         | Soluble in DMSO                         |
| Storage Conditions | Store at -20°C for long-term stability. |

Note: Detailed experimental data on properties like melting point and specific solubility values in various solvents are not publicly available at this time.

# **Biological Activity and Efficacy**

**c-Myc inhibitor 8** (compound 56) has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. The primary mechanism of action for many c-Myc inhibitors involves the disruption of the c-Myc/Max heterodimerization, which is essential for c-Myc's transcriptional activity. By preventing this interaction, these inhibitors can suppress the expression of c-Myc target genes involved in cell proliferation, growth, and metabolism.

## **In Vitro Efficacy**

The half-maximal inhibitory concentration (IC<sub>50</sub>) values of **c-Myc inhibitor 8** (compound 56) have been determined in numerous cancer cell lines, highlighting its broad-spectrum anticancer potential.



| Cell Line  | Cancer Type       | IC <sub>50</sub> (μΜ) |
|------------|-------------------|-----------------------|
| A549       | Lung Cancer       | 1.70                  |
| NCI-H460   | Lung Cancer       | 1.90                  |
| NCI-H23    | Lung Cancer       | 1.04                  |
| MIA PaCa-2 | Pancreatic Cancer | 1.37                  |
| HCT 116    | Colorectal Cancer | 1.19                  |
| SW620      | Colorectal Cancer | 1.91                  |
| DLD-1      | Colorectal Cancer | 0.80                  |
| MDA-MB-231 | Breast Cancer     | 1.45                  |
| SK-BR-3    | Breast Cancer     | 1.38                  |
| HL-60      | Leukemia          | 1.95                  |
| U-937      | Leukemia          | 1.75                  |
| Raji       | Lymphoma          | 1.12                  |
| Daudi      | Lymphoma          | 1.25                  |
| Jurkat     | Leukemia          | 1.06                  |
| U-251 MG   | Glioblastoma      | 1.17                  |
| LOX-IMVI   | Melanoma          | 1.09                  |
| OVCAR-3    | Ovarian Cancer    | 1.09                  |
| KU-19-19   | Bladder Cancer    | 0.90                  |
| 253J       | Bladder Cancer    | 1.11                  |

# **In Vivo Efficacy**

Preclinical studies in mouse models have demonstrated the in vivo anti-tumor activity of **c-Myc inhibitor 8** (compound 56).



| Animal Model                              | Treatment Regimen                                               | Outcome                       |
|-------------------------------------------|-----------------------------------------------------------------|-------------------------------|
| Human NCI-H1299 lung cancer xenograft     | 10 mg/kg, intraperitoneal injection, 3 times a week for 10 days | Inhibition of tumor growth[1] |
| Human prostate DU 145<br>cancer xenograft | 30 mg/kg, intraperitoneal injection, 2 times a week for 13 days | Inhibition of tumor growth[1] |

# **Mechanism of Action and Signaling Pathway**

The c-Myc protein is a transcription factor that forms a heterodimer with its partner, Max. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, leading to the recruitment of the transcriptional machinery and subsequent gene expression. These target genes are critically involved in regulating cell cycle progression, cell growth, apoptosis, and metabolism. In many cancers, the overexpression of c-Myc leads to uncontrolled cell proliferation and tumor development.

c-Myc inhibitors, including quinolinone derivatives, are designed to interfere with this process. The most common mechanism is the direct inhibition of the protein-protein interaction between c-Myc and Max. By preventing the formation of the functional heterodimer, the inhibitor effectively blocks the transcriptional activity of c-Myc.





c-Myc Signaling and Inhibition Pathway

Click to download full resolution via product page

c-Myc Signaling and Inhibition Pathway



# **Experimental Protocols**

The following sections provide generalized protocols for the key experiments used to characterize **c-Myc inhibitor 8** (compound 56). These are based on standard methodologies in the field.

## Synthesis of c-Myc Inhibitor 8 (Compound 56)

A detailed, step-by-step synthesis protocol for **c-Myc inhibitor 8** (compound 56) is not publicly available in peer-reviewed literature. The compound is described in patent literature, which generally outlines the synthetic route. The synthesis of analogous quinolinone derivatives often involves multi-step reactions, including cyclization to form the quinolinone core, followed by functional group manipulations at various positions of the ring system.





Click to download full resolution via product page

#### General Synthesis Workflow

# **Cell Viability Assay (CCK-8 or MTT Assay)**

Objective: To determine the cytotoxic effect of **c-Myc inhibitor 8** (compound 56) on cancer cell lines and to calculate the IC<sub>50</sub> value.

#### Materials:

- Cancer cell lines of interest
- · Complete cell culture medium
- 96-well cell culture plates
- c-Myc inhibitor 8 (compound 56) dissolved in DMSO
- Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Microplate reader

#### Protocol:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete medium and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **c-Myc inhibitor 8** (compound 56) in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Add the diluted compound to the respective wells. Include a vehicle control (DMSO only) and a blank control (medium only).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Reagent Addition:

## Foundational & Exploratory





- For CCK-8 Assay: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours.
- $\circ$  For MTT Assay: Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. After incubation, carefully remove the medium and add 100  $\mu$ L of DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC<sub>50</sub> value using a suitable software (e.g., GraphPad Prism).





Click to download full resolution via product page

Cell Viability Assay Workflow

# In Vivo Xenograft Tumor Model

## Foundational & Exploratory



Objective: To evaluate the anti-tumor efficacy of **c-Myc inhibitor 8** (compound 56) in a living organism.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cell line (e.g., NCI-H1299 or DU 145)
- c-Myc inhibitor 8 (compound 56) formulated for in vivo administration
- Vehicle control solution
- Calipers for tumor measurement

#### Protocol:

- Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10<sup>6</sup> cells) into the flank of each mouse.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width<sup>2</sup>).
- Animal Grouping and Treatment: Randomize the mice into treatment and control groups.
  Administer c-Myc inhibitor 8 (compound 56) or the vehicle control according to the specified dose and schedule (e.g., intraperitoneal injection).
- Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight regularly throughout the study to assess efficacy and toxicity.
- Study Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
- Data Analysis: Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of the compound.





Click to download full resolution via product page

In Vivo Xenograft Workflow

## Conclusion

**c-Myc inhibitor 8** (compound 56) is a promising small molecule inhibitor with potent in vitro and in vivo anti-cancer activity. Its broad-spectrum efficacy against a multitude of cancer cell lines suggests its potential as a therapeutic agent for various c-Myc-driven malignancies.



Further research is warranted to fully elucidate its detailed mechanism of action, pharmacokinetic and pharmacodynamic profiles, and to optimize its therapeutic potential for clinical applications. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [c-Myc inhibitor 8 (compound 56) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388121#c-myc-inhibitor-8-compound-56-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com